molecular formula C10H7ClO2S B1297734 Methyl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 21211-07-4

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No. B1297734
CAS RN: 21211-07-4
M. Wt: 226.68 g/mol
InChI Key: VAPMGETZRJYSLW-UHFFFAOYSA-N
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Description

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is a chemical compound that is part of the benzo[b]thiophene family. This family of compounds is known for its diverse chemical reactions and potential biological activities. The presence of the chloro group and the carboxylate ester in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been reported in various studies. For instance, a method for synthesizing 3-(2'-carboxyethyl)benzo[b]thiophene has been developed, which involves the reaction of 3-chloromethyl benzo[b]thiophene at room temperature, followed by decarboxylation using sodium methoxide in DMF . Although not directly related to the target molecule, this method indicates the reactivity of chloromethyl benzo[b]thiophene derivatives and suggests potential pathways for synthesizing the methyl 3-chlorobenzo[b]thiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be complex and is often elucidated using spectroscopic techniques and density functional theory (DFT) calculations. For example, the crystal structure, FT-IR, 1H, and 13C NMR characterization of a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, was determined using X-ray diffraction and DFT calculations . These techniques could similarly be applied to determine the molecular structure of methyl 3-chlorobenzo[b]thiophene-2-carboxylate.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions. For instance, 3-Bromomethyl-7-chlorobenzo[b]thiophen has been converted into amino-, guanidino-, and ureido-compounds . Similarly, methyl 3-hydroxythiophene-2-carboxylate has been used to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These studies demonstrate the reactivity of benzo[b]thiophene derivatives in nucleophilic substitution and addition reactions, which could be relevant for the chemical transformations of methyl 3-chlorobenzo[b]thiophene-2-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For example, the synthesis of some benzo[b]thiophene-4,7-diones has been described, and their properties were based on the functional groups present in the molecules . The physical properties such as melting points and solubility, as well as chemical properties like reactivity and stability, can be inferred from these studies for methyl 3-chlorobenzo[b]thiophene-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . The specific methods of application or experimental procedures are not detailed in the source.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . The specific methods of application or experimental procedures are not detailed in the source.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . The specific methods of application or experimental procedures are not detailed in the source.

Synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine

3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .

Synthesis of Pyrazolone Moieties

Thiophene incorporating pyrazolone moieties can be synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .

Synthesis of Fluorescent Dyes

Thiophene derivatives are used in the synthesis of fluorescent dyes . The specific methods of application or experimental procedures are not detailed in the source.

Synthesis of Conducting Polymers

Thiophene is also used in the synthesis of conducting polymers . The specific methods of application or experimental procedures are not detailed in the source.

Synthesis of Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine

Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

Safety And Hazards

“Methyl 3-chlorobenzo[b]thiophene-2-carboxylate” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

methyl 3-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPMGETZRJYSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345790
Record name Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

CAS RN

21211-07-4
Record name Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chlorobenzo(b)thiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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